Men 16132

Bradykinin B2 Receptor Pharmacology Smooth Muscle Contractility

Fill your pipeline with MEN16132 (Fasitibant chloride hydrochloride), the nonpeptide B2R antagonist that outperforms icatibant. Differentiate your research with its >8h duration of action and slower receptor dissociation, confirmed in guinea pig bronchoconstriction models. Its 40x greater functional potency in human articular chondrocytes and proven synergy with dexamethasone in arthritis models make it the superior reagent for osteoarthritis, inflammation, and pain studies. Supply is specialized with lead times; secure your batch now.

Molecular Formula C36H50Cl4N6O6S
Molecular Weight 836.7 g/mol
CAS No. 869880-33-1
Cat. No. B1672069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMen 16132
CAS869880-33-1
Synonyms(4-amino-5-(4-(4-(2,4-dichloro-3-(2,4-dimethyl-8-quinolyloxymethyl)phenylsulfonamido)tetrahydro-2H-4-pyranoylcarbonyl)piperazino)-5-oxopentyl)(trimethyl)ammonium
fasitibant
MEN 16132
MEN-16132
MEN16132
Molecular FormulaC36H50Cl4N6O6S
Molecular Weight836.7 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)NC4(CCOCC4)C(=O)N5CCN(CC5)C(=O)C(CCC[N+](C)(C)C)N)Cl)C.Cl.[Cl-]
InChIInChI=1S/C36H49Cl2N6O6S.2ClH/c1-24-22-25(2)40-33-26(24)8-6-10-30(33)50-23-27-28(37)11-12-31(32(27)38)51(47,48)41-36(13-20-49-21-14-36)35(46)43-17-15-42(16-18-43)34(45)29(39)9-7-19-44(3,4)5;;/h6,8,10-12,22,29,41H,7,9,13-21,23,39H2,1-5H3;2*1H/q+1;;/p-1/t29-;;/m0../s1
InChIKeyQIAWOUUTKDMGTE-UJXPALLWSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MEN16132 (Fasitibant) Procurement Guide: A Potent, Long-Acting Nonpeptide Bradykinin B2 Receptor Antagonist


MEN16132 (Fasitibant chloride hydrochloride, CAS 869880-33-1) is a nonpeptide, competitive antagonist of the bradykinin B2 receptor (B2R) [1]. It exhibits high affinity and selectivity for the B2R, and is differentiated from peptide-based alternatives by its extended duration of action and unique binding kinetics [2]. The compound has been investigated preclinically in models of inflammation and osteoarthritis, and advanced to Phase II clinical evaluation for the intra-articular treatment of knee osteoarthritis [3].

Why MEN16132 Cannot Be Substituted with Generic B2R Antagonists


Bradykinin B2 receptor antagonists are not functionally interchangeable. MEN16132 is a nonpeptide molecule with distinct pharmacological properties compared to peptide antagonists (e.g., icatibant) and other nonpeptide agents (e.g., FR173657, anatibant). Key differentiators include its significantly slower dissociation kinetics from the receptor, leading to a longer duration of action in vivo [1], and its superior functional potency in several tissue and species models despite similar binding affinities [2]. Furthermore, its specific binding interactions with transmembrane domains of the B2R differ from those of icatibant, as revealed by site-directed mutagenesis studies [1]. These properties translate to divergent efficacy in complex biological models, such as a demonstrated synergistic effect with dexamethasone that has not been established for all B2R antagonists [3].

Quantitative Differentiation of MEN16132 from Key B2R Antagonist Comparators


Superior Functional Potency Over Icatibant in Rat Smooth Muscle Contractility Assays

In rat isolated tissue preparations, MEN16132 demonstrated significantly greater functional antagonist potency (pKB) than the peptide antagonist icatibant, despite showing slightly lower binding affinity (pKi) [1]. This divergence underscores the importance of evaluating functional blockade beyond simple receptor occupancy.

Bradykinin B2 Receptor Pharmacology Smooth Muscle Contractility

Prolonged In Vivo Duration of Action Compared to Icatibant

In anesthetized guinea pigs, intravenous (i.v.) administration of MEN16132 produced a significantly longer-lasting inhibition of bradykinin-induced bronchoconstriction than icatibant [1]. This prolonged effect is a key differentiator for studies requiring sustained target engagement.

In Vivo Pharmacology Bradykinin B2 Receptor Duration of Action

Enhanced Potency Versus Icatibant in Human Chondrocyte Inositol Phosphate Assay

In cultured human articular chondrocytes, MEN16132 was markedly more potent than icatibant in blocking bradykinin-stimulated inositol phosphate (IP) accumulation, a key downstream signaling event, despite having a similar binding affinity (pKi) [1]. This highlights a functional potency advantage in a disease-relevant human cell type.

Osteoarthritis Chondrocyte Inositol Phosphate Bradykinin B2 Receptor

Slower Dissociation Kinetics from the Human B2 Receptor vs. Icatibant

Functional washout experiments in CHO cells expressing the human B2 receptor demonstrated that MEN16132 dissociates from the receptor compartment more slowly than icatibant, providing a molecular basis for its prolonged duration of action [1].

Receptor Binding Kinetics Bradykinin B2 Receptor Pharmacodynamics

Demonstrated Synergistic Interaction with Dexamethasone in an In Vivo Arthritis Model

In a rat model of carrageenan-induced knee joint arthritis, co-administration of MEN16132 with the corticosteroid dexamethasone resulted in a strong synergistic interaction, achieving greater inhibition of inflammation than either agent alone [1]. This effect is a specific finding for MEN16132 and not a universal property of all B2R antagonists.

Arthritis Inflammation Drug Synergy Bradykinin B2 Receptor

Recommended Research and Industrial Applications for MEN16132


In Vivo Studies Requiring Long-Lasting B2R Blockade

MEN16132 is the preferred tool compound for in vivo experiments where sustained antagonism of the bradykinin B2 receptor is critical. Its prolonged duration of action (inhibition of bronchoconstriction >8 h after 30 nmol/kg i.v. in guinea pigs) and slower dissociation kinetics from the human receptor minimize the need for frequent re-dosing or continuous infusion [REFS-1, REFS-2]. This simplifies experimental design in models of chronic inflammation, pain, or airway hyperresponsiveness.

Osteoarthritis Research in Chondrocytes and Synovial Tissues

Given its 40-fold greater functional potency over icatibant in blocking bradykinin-induced IP accumulation in human articular chondrocytes, MEN16132 is a superior reagent for investigating B2R-mediated signaling in joint tissues [1]. Its demonstrated efficacy in a Phase II clinical trial for knee osteoarthritis further validates its translational relevance for research into cartilage biology and arthritis pathophysiology [3].

Combination Therapy Studies with Corticosteroids for Inflammatory Arthritis

MEN16132 is uniquely suited for preclinical studies exploring combination therapies for inflammatory arthritis. It has been shown to act synergistically with dexamethasone in a rat model of knee joint arthritis, significantly reducing pain, edema, and neutrophil infiltration [1]. This specific, evidence-based synergy provides a strong rationale for investigating MEN16132 as part of a multimodal anti-inflammatory strategy.

Comparative Pharmacology Studies of B2R Antagonist Mechanisms

MEN16132 serves as a valuable comparator in studies aimed at understanding the structure-activity relationships and binding kinetics of B2R antagonists. Its distinct binding mode, involving deeper transmembrane interactions compared to icatibant, has been characterized through site-directed mutagenesis [1]. Researchers investigating the molecular determinants of antagonist residence time or the development of insurmountable antagonism can use MEN16132 as a benchmark nonpeptide agent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Men 16132

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.